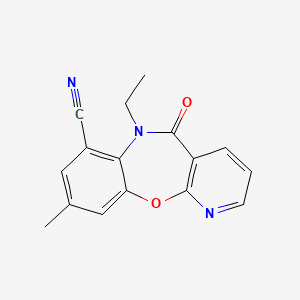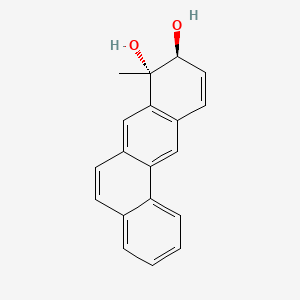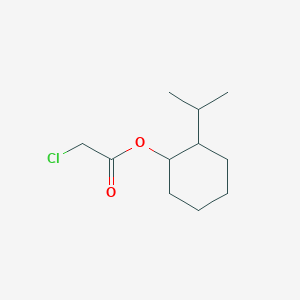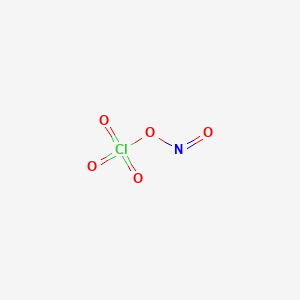
Atisine, N-dehydroxydihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atisine, N-dehydroxydihydro- is a diterpenoid alkaloid primarily found in plants of the Aconitum genus. It belongs to the C20-diterpenoid alkaloid class, which is known for its complex polycyclic structures and significant biological activities. These compounds have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antiarrhythmic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of atisine, N-dehydroxydihydro- in plants involves several enzymatic steps. The key precursor, ent-atiserene, is formed through the action of diterpene synthases such as ent-8,13-CPP synthase and ent-CPP synthase . The biosynthetic pathway also involves cytochrome P450 enzymes and 2-oxoglutarate-dependent dioxygenases, which facilitate the cyclization and functionalization of the diterpene skeleton .
Industrial Production Methods
advances in metabolic engineering and synthetic biology may offer potential routes for large-scale production by harnessing the biosynthetic machinery of Aconitum species .
Chemical Reactions Analysis
Types of Reactions
Atisine, N-dehydroxydihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl and amino groups .
Common Reagents and Conditions
Common reagents used in the chemical reactions of atisine, N-dehydroxydihydro- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from the chemical reactions of atisine, N-dehydroxydihydro- include various oxidized and reduced derivatives. These products often retain the core diterpenoid structure but exhibit different functional groups, which can alter their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of atisine, N-dehydroxydihydro- involves its interaction with various molecular targets, including voltage-gated sodium channels and enzymes involved in inflammatory pathways . By modulating these targets, atisine, N-dehydroxydihydro- exerts its pharmacological effects, such as reducing inflammation and alleviating pain .
Comparison with Similar Compounds
Similar Compounds
Atisine, N-dehydroxydihydro- is structurally similar to other C20-diterpenoid alkaloids, such as hetisine and ajaconine . These compounds share the core diterpenoid skeleton but differ in their functional groups and stereochemistry .
Uniqueness
What sets atisine, N-dehydroxydihydro- apart from similar compounds is its specific arrangement of functional groups, which contributes to its unique pharmacological profile . Its distinct mechanism of action and potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
1634-83-9 |
|---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
13-ethyl-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-6-ol |
InChI |
InChI=1S/C22H35NO/c1-4-23-13-20(3)8-5-9-22(14-23)17(20)7-11-21-10-6-16(12-18(21)22)15(2)19(21)24/h16-19,24H,2,4-14H2,1,3H3 |
InChI Key |
AHLMTXKXKINJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCCC3(C1)C2CCC45C3CC(CC4)C(=C)C5O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


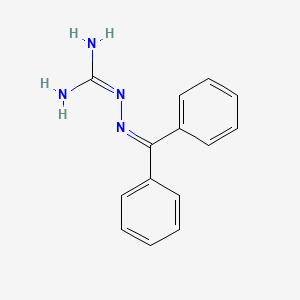

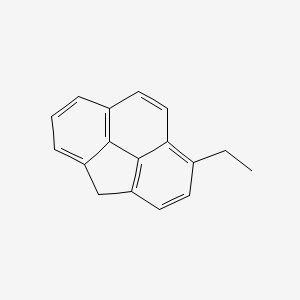
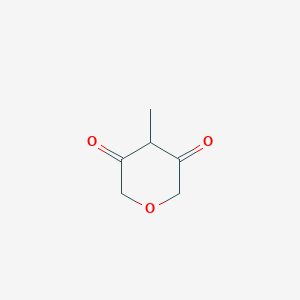
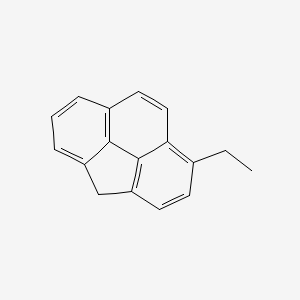
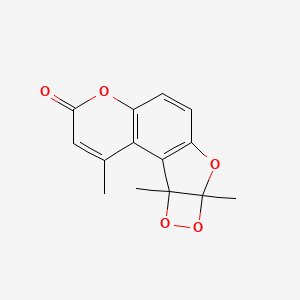
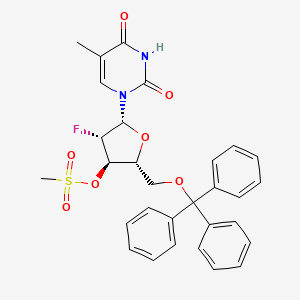
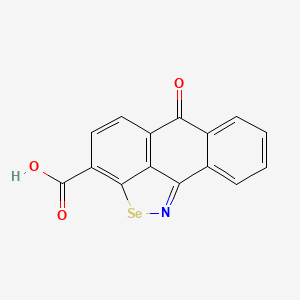
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
